![molecular formula C17H12N2O2S B12924636 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione CAS No. 122180-36-3](/img/structure/B12924636.png)
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione is a heterocyclic compound that features an imidazo[2,1-b]thiazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione typically involves multicomponent reactions. One common method involves the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. The reaction is carried out at 100°C under 20 atm of a 4:1 mixture of CO-air, leading to the formation of the desired imidazo[2,1-b]thiazole derivatives in yields up to 87% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione involves its interaction with various molecular targets. For instance, some derivatives inhibit VEGFR2, a receptor involved in angiogenesis, thereby exhibiting potential anticancer activity . The compound’s structure allows it to interact with different biological pathways, making it a versatile molecule for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: This compound shows higher inhibition on VEGFR2 compared to other derivatives.
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another derivative with significant cytotoxic activity against cancer cell lines.
Uniqueness
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione stands out due to its structural complexity and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a unique and valuable compound in scientific research.
Propriétés
Numéro CAS |
122180-36-3 |
|---|---|
Formule moléculaire |
C17H12N2O2S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
5,5-diphenylimidazo[2,1-b][1,3]thiazole-3,6-dione |
InChI |
InChI=1S/C17H12N2O2S/c20-14-11-22-16-18-15(21)17(19(14)16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
FPCIFLNSCFRLTP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N2C(=NC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


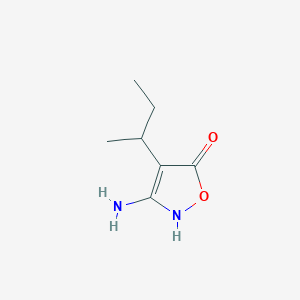

![2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924568.png)
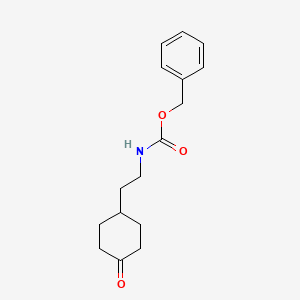
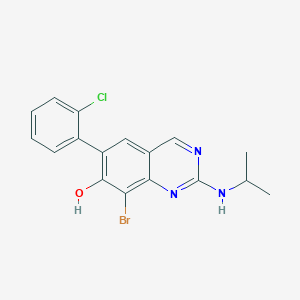
![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)

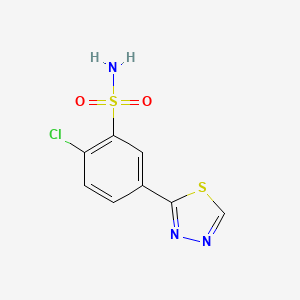
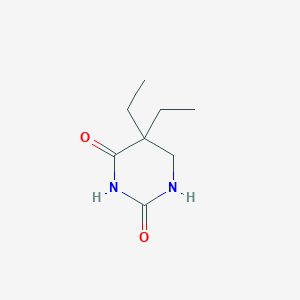



![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
